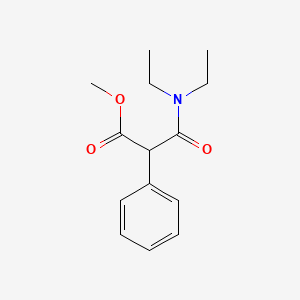
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylcarbamoyl group and a phenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate typically involves the esterification of 2-(diethylcarbamoyl)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(Diethylcarbamoyl)-2-phenylacetic acid+MethanolAcid catalystMethyl 2-(diethylcarbamoyl)-2-phenyl-acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Hydrolysis: 2-(Diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: 2-(Diethylcarbamoyl)-2-phenylethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylcarbamoyl)-2-phenyl-acetate: Similar structure but with dimethylcarbamoyl group.
Ethyl 2-(diethylcarbamoyl)-2-phenyl-acetate: Similar structure but with ethyl ester group.
Methyl 2-(diethylcarbamoyl)-2-(p-tolyl)-acetate: Similar structure but with p-tolyl group instead of phenyl.
Uniqueness
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is unique due to the presence of both diethylcarbamoyl and phenyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to pharmaceutical development.
Properties
CAS No. |
7465-35-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 3-(diethylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)12(14(17)18-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
InChI Key |
DAHKMYPADSZTIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















